molecular formula C7H10N2O3 B13212625 5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carboxylic acid

5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carboxylic acid

Cat. No.: B13212625
M. Wt: 170.17 g/mol
InChI Key: GTXQPSZEHUVQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that contains an oxazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and carboxylic acid functional groups makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(propan-2-yl)-1,2-oxazole-4-carboxylic acid with ammonia or an amine source to introduce the amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of microwave-assisted synthesis to reduce reaction times and improve yields. The choice of method depends on the desired scale of production and the specific requirements of the end-use application.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions, while alkyl halides are used for alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can yield alcohols or aldehydes.

Scientific Research Applications

5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibitors or as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but often include key enzymes or receptors involved in metabolic pathways or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1,2,4-triazole: Another heterocyclic compound with similar applications in medicinal chemistry and organic synthesis.

    5-Amino-2-methyl-1,3-oxazole: A related compound with a different substitution pattern on the oxazole ring.

    5-Amino-3-methylisoxazole:

Uniqueness

5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which can confer different chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

5-amino-3-propan-2-yl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C7H10N2O3/c1-3(2)5-4(7(10)11)6(8)12-9-5/h3H,8H2,1-2H3,(H,10,11)

InChI Key

GTXQPSZEHUVQQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=C1C(=O)O)N

Origin of Product

United States

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